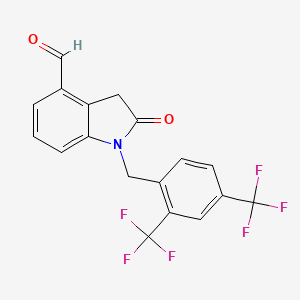

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzyl group, and an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-bis(trifluoromethyl)benzyl bromide with an indoline derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Corresponding carboxylic acid

Reduction: Corresponding alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Bis(trifluoromethyl)benzyl bromide

- 2,4-Bis(trifluoromethyl)benzyl chloride

- 1,4-Bis(trifluoromethyl)benzene

Uniqueness

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is unique due to the combination of its indoline core and the presence of trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Chemical Formula : C16H12F6N2O

- Molecular Weight : 366.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-oxoindoline with 2,4-bis(trifluoromethyl)benzyl bromide. The reaction conditions typically include:

- Reagents : Base (e.g., NaOH), solvent (e.g., DMF)

- Temperature : Reflux conditions for several hours

Anticancer Activity

This compound has shown promising anticancer activity in various studies. The compound was evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | Induction of apoptosis via caspase activation |

| A549 | 12.5 | Inhibition of microtubule assembly |

In vitro studies demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. Preliminary results suggest that it exhibits activity against certain viral strains, potentially by inhibiting viral replication mechanisms.

| Virus Type | EC50 (µM) | Observations |

|---|---|---|

| HCV | 8.0 | Significant reduction in viral load |

| Influenza A | 10.5 | Inhibition of hemagglutination |

These findings indicate that the compound may interfere with viral entry or replication processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : The compound triggers apoptotic pathways by activating caspases, which are critical for programmed cell death.

- Microtubule Disruption : It destabilizes microtubules, a vital component of the cytoskeleton, affecting cell division and integrity.

- Viral Replication Inhibition : For antiviral effects, it likely disrupts viral life cycles at multiple stages, although exact mechanisms require further elucidation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .

- Viral Infection Study : In vitro experiments using HCV-infected hepatocytes showed that treatment with the compound led to a marked decrease in viral RNA levels after 48 hours .

Properties

CAS No. |

1956366-59-8 |

|---|---|

Molecular Formula |

C18H11F6NO2 |

Molecular Weight |

387.3 g/mol |

IUPAC Name |

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbaldehyde |

InChI |

InChI=1S/C18H11F6NO2/c19-17(20,21)12-5-4-10(14(6-12)18(22,23)24)8-25-15-3-1-2-11(9-26)13(15)7-16(25)27/h1-6,9H,7-8H2 |

InChI Key |

IYIOUTDEKRZGPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.